molecular formula C10H6ClFN2O B13320549 3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde

3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde

Cat. No.: B13320549
M. Wt: 224.62 g/mol
InChI Key: SGVQIJIQYPTNIT-UHFFFAOYSA-N
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Description

3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at the 4-position of the pyrazole ring and a fluorobenzaldehyde moiety at the 5-position

Preparation Methods

The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For instance, 4-chloropyrazole can be prepared by reacting 4-chlorophenylhydrazine with ethyl acetoacetate.

    Introduction of the Fluorobenzaldehyde Moiety: The fluorobenzaldehyde group can be introduced through a formylation reaction. This can be achieved by reacting the pyrazole derivative with a fluorobenzaldehyde under appropriate conditions.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Nucleophilic Addition

The aldehyde group (-CHO) is highly reactive and undergoes nucleophilic addition. For example, in similar pyrazole-benzaldehyde derivatives, the aldehyde reacts with amines, hydrazines, or alkoxides to form imine, hydrazone, or acetal derivatives, respectively. These reactions are driven by the electrophilic nature of the carbonyl carbon.

Condensation Reactions

The aldehyde group participates in condensation reactions, such as:

  • Aldol condensation : Self- or cross-condensation with other carbonyl compounds to form α,β-unsaturated carbonyl compounds.

  • Perkin reaction : Reaction with aromatic rings in the presence of acetic anhydride to form cinnamic acid derivatives.

Cross-Coupling Reactions

3. Structural and Reactivity Comparisons

Compound Key Structural Features Unique Reactivity
2-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehydePyrazole ring (Cl at para position), fluorobenzaldehydeAldehyde reactivity dominates; pyrazole N-H may participate in hydrogen bonding
2-(4-Chloro-1H-pyrazol-1-yl)-6-fluorobenzaldehydeFluorine at position 6 of benzaldehydeSimilar aldehyde reactivity but altered electronic effects due to fluorine position
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehydeTrifluoromethyl group on pyrazoleEnhanced electrophilicity of aldehyde group due to electron-withdrawing CF₃ group

4. Biological and Synthetic Implications
Pyrazole-benzaldehyde derivatives are explored for their potential in:

  • Pharmaceuticals : As kinase inhibitors or antimicrobials due to interactions with biological targets.

  • Agrochemicals : Pesticides or herbicides leveraging fluorine’s lipophilicity and pyrazole’s stability.

  • Material Science : Precursors for heterocyclic polymers or optoelectronic materials.

5. Synthesis Considerations
While the exact synthesis of the target compound is not detailed in the provided sources, analogous derivatives are synthesized via:

  • Pyrazole formation : Cyclocondensation of diketones with hydrazines.

  • Aldehyde coupling : Cross-coupling reactions (e.g., Suzuki) or direct formylation of pyrazole derivatives .

6. Research Gaps and Future Directions

  • Mechanistic studies : Detailed analysis of the interplay between the aldehyde and pyrazole moieties in reactions.

  • Biological testing : Systematic evaluation of antimicrobial or kinase-inhibitory activities.

  • Crystallographic studies : Structural characterization to correlate reactivity with molecular packing .

References Smolecule (2024). 2-(4-Chloro-1H-pyrazol-1-YL)-5-fluorobenzaldehyde. Smolecule (2024). 2-(4-Chloro-1H-pyrazol-1-yl)-6-fluorobenzaldehyde. MDPI (2021). Synthesis and crystal structures of fluorinated pyrazole derivatives. PMC (2022). Synthesis of triazole-pyrazole fused heterocycles. EvitaChem (2025). 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde. MDPI (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and properties.

Scientific Research Applications

3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde is an organic compound with a unique structure featuring a pyrazole ring and a fluorobenzaldehyde moiety. The presence of chlorine at the para position of the pyrazole ring and fluorine on the benzaldehyde contributes to its chemical properties. This compound is of interest for pharmaceutical and agrochemical applications because of its biological activity and reactivity.

Potential Applications

  • Pharmaceutical Development The unique structure of this compound makes it a candidate for developing new drugs, especially those targeting microbial infections.
  • Biological activities Compounds containing pyrazole rings often exhibit significant biological activities. Studies suggest that this compound may interact with specific proteins involved in cell signaling pathways, potentially leading to the inhibition of their functions, which could explain some of its observed biological activities.
  • Agrochemicals this compound has potential applications in agrochemicals due to its biological activity and reactivity.

Research

  • Cell Signaling Pathways Preliminary findings suggest that it may interact with specific proteins involved in cell signaling pathways, potentially leading to inhibition of their functions.
  • Antimicrobial Activity An example is 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, which displays antimicrobial activity .

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, influencing their activity. The chloro and fluorobenzaldehyde groups can also contribute to the compound’s overall reactivity and binding affinity. These interactions can lead to changes in cellular processes and biological responses.

Comparison with Similar Compounds

3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde can be compared with other similar compounds, such as:

    3-(4-Chloro-1H-pyrazol-1-yl)propanenitrile: This compound has a similar pyrazole ring but with a propanenitrile group instead of a fluorobenzaldehyde moiety.

    3-(4-Chloro-1H-pyrazol-1-yl)methylphenylamine: This compound features a methylphenylamine group instead of a fluorobenzaldehyde moiety.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde (CAS No. 1697626-17-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, highlighting its relevance in pharmacological research.

  • Molecular Formula : C10_{10}H6_6ClFN2_2O
  • Molecular Weight : 224.62 g/mol
  • Purity : Typically ≥95% .

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of 4-chloro-1H-pyrazole with fluorinated benzaldehyde derivatives. The detailed synthetic routes and conditions can vary, but high yields are typically reported when optimized conditions are used .

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including HeLa (cervical cancer) and L929 (fibroblast) cells. These compounds often induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of key signaling pathways .

Antimicrobial Properties

Research has also suggested that pyrazole derivatives can possess antimicrobial properties. The presence of halogen substituents, such as chlorine and fluorine in this compound, may enhance its activity against bacterial strains, although specific data on this compound's antimicrobial efficacy is limited .

Case Studies

Several studies have documented the biological activities of pyrazole derivatives:

  • Anticancer Study :
    • Objective : To evaluate the cytotoxic effects of pyrazole derivatives.
    • Method : Various concentrations of the compound were tested on HeLa cells.
    • Results : Significant reduction in cell viability was observed at higher concentrations, indicating potential as an anticancer agent .
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Method : Disc diffusion method was employed to test various concentrations.
    • Results : Notable inhibition zones were recorded for certain bacterial strains, suggesting promising antimicrobial properties .

Data Summary Table

PropertyValue
Molecular FormulaC10_{10}H6_6ClFN2_2O
Molecular Weight224.62 g/mol
Purity≥95%
Anticancer ActivityEffective against HeLa cells
Antimicrobial ActivityActive against certain bacteria

Properties

Molecular Formula

C10H6ClFN2O

Molecular Weight

224.62 g/mol

IUPAC Name

3-(4-chloropyrazol-1-yl)-5-fluorobenzaldehyde

InChI

InChI=1S/C10H6ClFN2O/c11-8-4-13-14(5-8)10-2-7(6-15)1-9(12)3-10/h1-6H

InChI Key

SGVQIJIQYPTNIT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N2C=C(C=N2)Cl)F)C=O

Origin of Product

United States

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